![molecular formula C19H30N2 B5785791 1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5785791.png)
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(Cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine, also known as CP 55940, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. CP 55940 is a potent agonist of the cannabinoid receptors, which are part of the endocannabinoid system in the human body. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, mood, appetite, and sleep. The potential therapeutic applications of CP 55940 include the treatment of chronic pain, neurodegenerative disorders, and cancer.
Mechanism of Action
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 exerts its effects by binding to the cannabinoid receptors CB1 and CB2 in the endocannabinoid system. CB1 receptors are primarily located in the central nervous system, while CB2 receptors are primarily found in the immune system and peripheral tissues. This compound 55940 activates these receptors, leading to the modulation of various physiological processes, including pain, inflammation, and mood.
Biochemical and Physiological Effects
This compound 55940 has been shown to have various biochemical and physiological effects in scientific research studies. It has been demonstrated to have potent analgesic effects by reducing pain sensitivity and increasing pain tolerance. This compound 55940 also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound 55940 has been shown to have anti-cancer effects by inducing apoptosis and inhibiting tumor growth.
Advantages and Limitations for Lab Experiments
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 has several advantages and limitations for use in scientific research studies. One advantage is its potency and selectivity for the cannabinoid receptors, which allows for precise targeting of the endocannabinoid system. This compound 55940 also has a long half-life, which allows for sustained effects in animal models. However, one limitation is its potential for abuse and dependence, which requires careful handling and monitoring in laboratory settings.
Future Directions
There are several future directions for research on 1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940. One direction is the development of novel analogs with improved potency, selectivity, and safety profiles. Another direction is the investigation of this compound 55940's potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further research is needed to elucidate the mechanisms of action and potential side effects of this compound 55940 in humans.
Synthesis Methods
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 can be synthesized using various methods, including the reaction of piperazine with cyclohexanone and 2,3-dimethylbenzaldehyde. The synthesis process involves several steps, including the formation of an intermediate compound and the purification of the final product. The purity and quality of the synthesized this compound 55940 are critical for its use in scientific research.
Scientific Research Applications
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine 55940 has been extensively studied for its potential therapeutic applications in various scientific research studies. In vitro studies have demonstrated that this compound 55940 has potent analgesic, anti-inflammatory, and anti-cancer effects. In vivo studies have shown that this compound 55940 can alleviate chronic pain, reduce inflammation, and improve cognitive function in animal models. This compound 55940 has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(cyclohexylmethyl)-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-16-7-6-10-19(17(16)2)21-13-11-20(12-14-21)15-18-8-4-3-5-9-18/h6-7,10,18H,3-5,8-9,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUJCDQTGDMTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198494 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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